molecular formula C10H8BBrO2 B600102 (8-Bromonaphthalen-1-yl)boronic acid CAS No. 167105-03-5

(8-Bromonaphthalen-1-yl)boronic acid

Cat. No.: B600102
CAS No.: 167105-03-5
M. Wt: 250.886
InChI Key: YPPQXIRIFYYANY-UHFFFAOYSA-N
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Description

(8-Bromonaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2. It is a boronic acid derivative of naphthalene, featuring a bromine atom at the 8th position and a boronic acid group at the 1st position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a valuable building block for the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of (8-Bromonaphthalen-1-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . These conditions help to preserve the reactivity of the compound and ensure its efficacy in the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromonaphthalen-1-yl)boronic acid typically involves the bromination of naphthalene followed by the introduction of the boronic acid group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(8-Bromonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(8-Bromonaphthalen-1-yl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-naphthaleneboronic acid
  • Phenylboronic acid
  • 2-Naphthylboronic acid

Uniqueness

(8-Bromonaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids. Its bromine atom at the 8th position and boronic acid group at the 1st position offer unique steric and electronic properties that can be exploited in various synthetic applications .

Properties

IUPAC Name

(8-bromonaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BBrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPQXIRIFYYANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=C2Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704468
Record name (8-Bromonaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167105-03-5
Record name (8-Bromonaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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